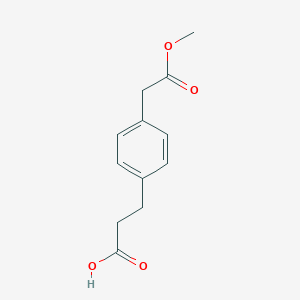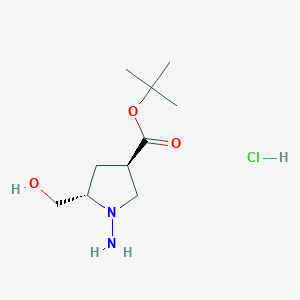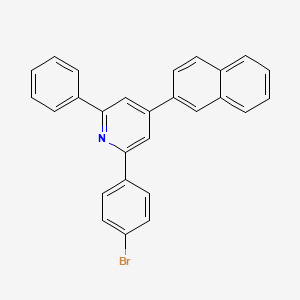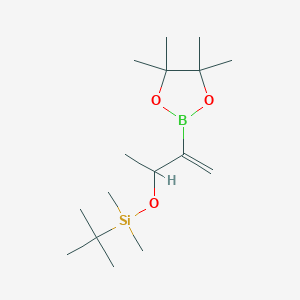![molecular formula C8H10O2 B15365310 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- CAS No. 53966-43-1](/img/structure/B15365310.png)
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- is a chemical compound with the molecular formula C8H10O2. It is also known as 4-ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane. This compound is characterized by its unique bicyclic structure containing oxygen atoms and an ethenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- typically involves cyclization reactions starting from appropriate precursors such as dihydroxy compounds and alkenes. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the controlled addition of reagents under specific temperature and pressure conditions. The process may also involve purification steps to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism by which 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane: Similar structure but lacks the ethenyl group.
4-Ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane-5,6-dicarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness: 3,8-Dioxatricyclo[510
Propiedades
Número CAS |
53966-43-1 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
4-ethenyl-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C8H10O2/c1-2-8-4-3-5-6(9-5)7(8)10-8/h2,5-7H,1,3-4H2 |
Clave InChI |
JNYASWYZHOGSHZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC12CCC3C(C1O2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
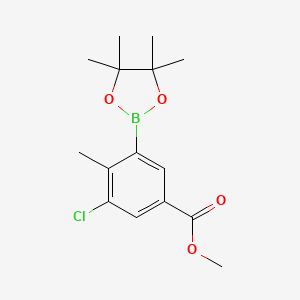

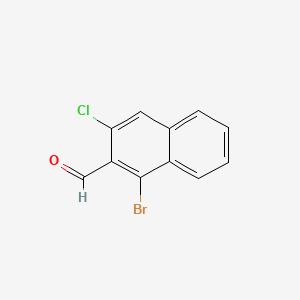
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
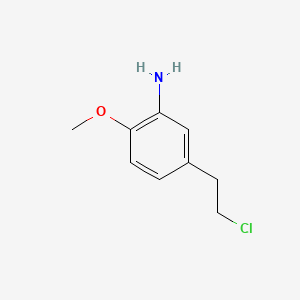
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
